Product packaging for butane;platinum(2+)(Cat. No.:CAS No. 65587-61-3)

butane;platinum(2+)

Cat. No.: B14490908
CAS No.: 65587-61-3
M. Wt: 309.31 g/mol
InChI Key: DVTWIQCKEJGWCU-UHFFFAOYSA-N
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Description

The butane;platinum(2+) complex is a platinum-based coordination compound supplied for advanced chemical and pharmaceutical research. Platinum(II) complexes are a cornerstone of inorganic medicinal chemistry, renowned for their potent antitumor properties. These compounds frequently act by binding to DNA, forming various adducts that disrupt cellular processes and induce apoptosis in cancer cells . Certain structural motifs, including those with intercalating ligands, can exhibit a mechanism of action distinct from classic agents like cisplatin, potentially overcoming drug resistance . Some such complexes have demonstrated significant cytotoxicity, in some cases exceeding that of cisplatin by up to 100-fold in certain cell lines, and show activity even in cisplatin-resistant models . Beyond oncology research, platinum complexes serve as critical catalysts in numerous chemical transformations. They are integral to bifunctional catalyst systems, where the metal center provides hydrogenation and dehydrogenation functionality, which is essential for processes like the hydroisomerization of light alkanes . The butane;platinum(2+) complex is provided as a high-purity material to support these and other innovative investigations in catalysis and drug discovery. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Pt B14490908 butane;platinum(2+) CAS No. 65587-61-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

65587-61-3

Molecular Formula

C8H18Pt

Molecular Weight

309.31 g/mol

IUPAC Name

butane;platinum(2+)

InChI

InChI=1S/2C4H9.Pt/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2

InChI Key

DVTWIQCKEJGWCU-UHFFFAOYSA-N

Canonical SMILES

CCC[CH2-].CCC[CH2-].[Pt+2]

Origin of Product

United States

Synthesis and Characterization of Platinum Ii Complexes Incorporating Butane Derived Ligands

Rational Design of Ligand Architectures for Platinum(II) Centers

Diphosphine ligands are a critical class of ligands in platinum(II) chemistry. The nature of the backbone connecting the two phosphorus donor atoms is a key design element. A butane (B89635) backbone, as seen in 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), creates a seven-membered chelate ring when coordinated to a metal center. This larger ring size, compared to the five-membered ring formed by its well-studied analogue 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), imparts greater flexibility to the complex. rsc.org This flexibility can influence the catalytic activity and structural dynamics of the platinum(II) complex.

The rational design of these ligands focuses on modulating the "bite angle" (P-Pt-P angle), which is a direct consequence of the backbone length. The larger bite angle of dppb compared to dppe can favor specific catalytic pathways or stabilize certain geometries. Research has shown that the coordination of such diphosphine ligands to a platinum(II) center can be achieved through direct reaction with a suitable platinum precursor. researchgate.net While much of the literature focuses on dppe, the principles of using the alkyl chain length to control coordination geometry are directly applicable to dppb. nih.govresearchgate.net

Table 1: Comparison of Diphosphine Ligands with Alkane Backbones
Ligand NameAbbreviationBackboneTypical Chelate Ring SizeKey Design Feature
1,2-Bis(diphenylphosphino)ethanedppeEthane5-memberedForms a stable, rigid five-membered ring.
1,3-Bis(diphenylphosphino)propanedpppPropane (B168953)6-memberedOffers intermediate flexibility and a larger bite angle than dppe.
1,4-Bis(diphenylphosphino)butanedppbButane7-memberedCreates a highly flexible seven-membered ring, allowing for a wide range of bite angles.

Diamine ligands are fundamental in the development of platinum-based therapeutic agents. The structure of the diamine ligand significantly impacts the biological activity of the complex. researchgate.net Ligands derived from butane, such as butane-1,4-diamine or its substituted derivatives, can chelate to a platinum(II) center to form a seven-membered ring. The conformational flexibility of this seven-membered ring is a key design consideration.

Studies on platinum(II) complexes with N-alkyl-ethanediamine and N-alkyl-propanediamine ligands have shown that the length of the alkyl chain influences both reactivity and cytotoxicity. nih.gov For instance, the successful synthesis of propanediamine derivatives required the more reactive K2PtI4 precursor instead of K2PtCl4, a difference attributed to the conformational requirements of ring closure. nih.gov This highlights how the subtle change from a two-carbon to a three-carbon backbone impacts synthesis, a principle that extends to the four-carbon butane backbone. The design of these ligands aims to balance factors like solubility, stability, and the ability to form specific DNA adducts. researchgate.netfigshare.com

Schiff base ligands, formed by the condensation of a primary amine and an aldehyde or ketone, are exceptionally versatile in coordination chemistry due to their synthetic accessibility and electronic properties. nih.gov Incorporating a butane framework into a Schiff base ligand, for example, by using butane-1,4-diamine as the amine precursor, can lead to the formation of bidentate or tetradentate ligands capable of forming stable complexes with platinum(II). wmich.edu These ligands can create unique steric and electronic environments around the platinum center. mdpi.comresearchgate.net

The rational design of these ligands involves selecting appropriate aldehyde/ketone and amine components to control the denticity, geometry, and electronic properties of the ligand. nih.gov This allows for the synthesis of platinum(II) complexes with tailored properties. For example, the use of a butane-1,4-diamine linker can lead to the formation of binuclear platinum(II) complexes where the two metal centers are bridged by the ligand framework. mdpi.com

Synthetic Methodologies for Platinum(II)-Butane Ligand Complexes

The synthesis of platinum(II) complexes generally involves the reaction of a platinum(II) salt with the desired ligand. The choice of solvent, temperature, and platinum precursor are critical for obtaining the desired product in high yield and purity. nih.gov

Direct coordination is the most common method for synthesizing platinum(II) complexes with pre-formed ligands. This typically involves reacting a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K2PtCl4), with the desired ligand. nih.gov The ligand displaces the chloride ions from the platinum coordination sphere to form the new complex. nih.gov

For instance, the synthesis of a Pt(II)-dppb complex would involve reacting K2PtCl4 with 1,4-bis(diphenylphosphino)butane. Similarly, platinum(II) complexes with butane-derived diamine ligands can be prepared by the direct reaction of the diamine with K2PtCl4 or K2PtI4. nih.govnih.gov The reaction pathway often proceeds through associative ligand substitution, involving a five-coordinate intermediate. nih.gov

Substitution reactions are also widely employed. In this approach, a ligand in an existing platinum complex is replaced by another. For example, the chloride ligands in complexes like cis-[Pt(L)2Cl2] are labile and can be readily substituted by other ligands. nih.govmku.ac.ke This method is particularly useful for synthesizing mixed-ligand complexes.

Table 2: Common Synthetic Precursors and Reactions
Platinum PrecursorTypical Ligand TypeReaction TypeGeneral Equation Example
K₂[PtCl₄]Diphosphines, Diamines, N-heterocyclesDirect Coordination / SubstitutionK₂[PtCl₄] + 2L → cis-[PtL₂Cl₂] + 2KCl
K₂[PtI₄]Diamine ligands (for less reactive systems)Direct Coordination / SubstitutionK₂[PtI₄] + L-L → [Pt(L-L)I₂] + 2KI
[Pt(ligand)₂Cl₂]Various nucleophilesLigand Substitution[Pt(L)₂Cl₂] + 2L' → [Pt(L)₂(L')₂]Cl₂
[Pt(CO₃)(dppb)]Diols, Adenine derivativesSubstitution (with loss of CO₂)[Pt(CO₃)(dppb)] + 2Ade → [Pt(Ade)₂(dppb)] + CO₂ + H₂O

In some cases, the ligand is formed in situ in the presence of the metal ion, which can act as a template to direct the condensation reaction. researchgate.net This is particularly common for the synthesis of Schiff base complexes. For example, an aldehyde and a butane-derived diamine can be reacted together in the presence of a platinum(II) salt. The platinum ion can facilitate the formation of the Schiff base macrocycle or polymer around itself, leading directly to the final complex. wmich.eduresearchgate.net This metal-template synthesis can often improve the yield of the desired complex and can sometimes produce structures that are difficult to obtain by other methods.

Advanced Spectroscopic and Structural Elucidation of Platinum(II) Complexes

Multinuclear NMR spectroscopy is an indispensable tool for elucidating the structure of diamagnetic platinum(II) complexes in solution. nih.gov A coordinated analysis of various NMR-active nuclei provides a detailed picture of the ligand environment and its coordination to the metal center.

¹H and ¹³C NMR: These spectra are fundamental for confirming the integrity of the butane-derived organic ligand. Protons and carbons on the alkyl chain of the ligand exhibit characteristic chemical shifts. Upon coordination to the platinum(II) center, these resonances often experience a downfield shift due to the deshielding effect of the metal. For ligands containing butane or tert-butyl groups, distinct signals for methyl (CH₃) and methylene (B1212753) (CH₂) groups can be identified and assigned.

¹⁹⁵Pt NMR: The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of I = ½, is an exceptionally sensitive probe of the platinum coordination sphere. researchgate.nethuji.ac.il The chemical shifts (δ) in ¹⁹⁵Pt NMR span an immense range of over 13,000 ppm, making the technique highly sensitive to the oxidation state, coordination number, and the nature of the coordinating ligands. wikipedia.orgmdpi.com For instance, the specific arrangement and type of atoms bound to the platinum(II) ion will result in a characteristic chemical shift, allowing for the differentiation of isomers and the identification of species in solution. researchgate.net

Spin-Spin Coupling: A key diagnostic feature in the NMR spectra of these complexes is the spin-spin coupling between the ¹⁹⁵Pt nucleus and the ligand's nuclei (e.g., ¹H, ¹³C, ³¹P). This coupling gives rise to "satellite" peaks flanking the main resonance in the respective spectra. wikipedia.org The magnitude of the one-bond (¹J) or multi-bond (ⁿJ) coupling constants provides direct evidence of a ligand's coordination to the platinum center and offers insight into the trans influence of opposing ligands. wikipedia.orgnih.gov For example, a large ¹J(¹⁹⁵Pt-¹⁵N) or ¹J(¹⁹⁵Pt-³¹P) coupling constant confirms a direct bond, with values typically in the hundreds or thousands of Hz, respectively. huji.ac.ilnih.gov

NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment / Remarks
¹H 0.9 - 1.5Signals corresponding to methyl (CH₃) and methylene (CH₂) protons of the butane-derived ligand.
2.5 - 3.5²J(¹⁹⁵Pt-¹H) ≈ 25-90 HzProtons on the carbon atom directly attached to a coordinating atom (e.g., N), showing satellite peaks due to coupling with ¹⁹⁵Pt. huji.ac.il
¹³C 20 - 40Resonances for the alkyl carbons of the butane moiety.
³¹P Varies¹J(¹⁹⁵Pt-³¹P) ≈ 1300-4000 HzFor complexes with phosphine (B1218219) co-ligands. The large coupling constant is unambiguous proof of Pt-P bonding. huji.ac.ilnih.gov
¹⁹⁵Pt -2000 to -5000Typical range for many Pt(II) complexes, highly dependent on the specific ligand set (e.g., PtN₂Cl₂, PtN₃S). researchgate.net

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of platinum(II) complexes. Electrospray ionization (ESI-MS) is particularly well-suited for this purpose, as it is a soft ionization method that often allows the intact molecular ion to be observed with minimal fragmentation. chempap.orgnih.gov

A definitive feature in the mass spectrum of a platinum-containing compound is its unique and characteristic isotopic pattern. Platinum has several stable isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt), which results in a distinctive cluster of peaks for the molecular ion and any platinum-containing fragments. chempap.org This isotopic signature serves as a fingerprint, confirming the presence of a single platinum atom within the ion. High-resolution mass spectrometry (HRMS) can further provide the exact mass of the complex, allowing for the determination of its elemental formula with high confidence.

Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), can be employed to study the fragmentation pathways of the complex. nih.govosu.eduacs.org By isolating the molecular ion and subjecting it to fragmentation, researchers can gain insights into the stability of the complex and the relative strengths of the metal-ligand bonds. The observed neutral losses correspond to the dissociation of ligands from the platinum center.

m/z ValueRelative Abundance (%)Assignment
[M]⁺ Molecular Ion Cluster
500.1097.4[C₁₀H₂₄N₂Cl₂¹⁹⁴Pt]⁺
501.10100.0[C₁₀H₂₄N₂Cl₂¹⁹⁵Pt]⁺
502.1074.6[C₁₀H₂₄N₂Cl₂¹⁹⁶Pt]⁺
504.1121.2[C₁₀H₂₄N₂Cl₂¹⁹⁸Pt]⁺
Fragments
465.12Variable[M - Cl]⁺
377.15Variable[M - 2Cl - Butane Ligand Fragment]⁺

Note: The table shows a hypothetical ESI-MS isotopic pattern for a complex with the formula [Pt(butane-diamine)Cl₂]. The relative abundances reflect the natural isotopic distribution of platinum. uci.edu

For Pt(II) complexes, a square-planar geometry around the central platinum atom is expected and commonly observed. nih.govnih.govresearchgate.net X-ray diffraction analysis confirms this geometry and reveals any distortions that may arise from the steric bulk of the butane-derived ligands or from packing forces within the crystal lattice. Key structural parameters obtained include:

Pt-Ligand Bond Lengths: The distances between the platinum center and the coordinating atoms (e.g., Pt-N, Pt-Cl) are precisely measured. nih.govresearchgate.netresearchgate.net

Ligand Bond Angles: The angles between ligands (e.g., N-Pt-N, Cl-Pt-Cl) define the coordination geometry.

Intermolecular Interactions: The analysis also reveals non-covalent interactions, such as hydrogen bonding or van der Waals forces, which govern how the complex molecules pack together in the crystal.

ParameterValue (Å or °)Remarks
Bond Lengths (Å)
Pt-N2.01 - 2.05Typical for platinum(II) amine complexes. nih.gov
Pt-Cl2.29 - 2.33Standard length for Pt-Cl bonds.
C-C (butane ligand)1.52 - 1.54Consistent with sp³-sp³ carbon bonds.
C-N1.47 - 1.49Standard single bond length.
**Bond Angles (°) **
N-Pt-N85 - 95Angle within a chelate ring can deviate from ideal 90°.
Cl-Pt-Cl88 - 92Close to the ideal 90° for a square planar geometry.
N-Pt-Cl175 - 180Indicates a trans arrangement of ligands.

Note: Data represents typical values for square-planar Pt(II) complexes and may vary based on the specific ligand structure.

Vibrational and electronic spectroscopy provide complementary information regarding the bonding and electronic structure of the platinum(II) complexes.

Vibrational Spectroscopy (IR & Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. ksu.edu.sa These techniques are useful for confirming the coordination of the butane-derived ligand by identifying its characteristic C-H stretching and bending vibrations. More importantly, the far-infrared region (typically < 600 cm⁻¹) contains valuable information about the metal-ligand bonds. acs.org Characteristic stretching frequencies for Pt-N and Pt-Cl bonds can be observed and assigned. diva-portal.orgcdnsciencepub.com The number of observed Pt-Cl stretching bands can also help to distinguish between cis and trans isomers based on molecular symmetry rules. ksu.edu.sa

Electronic Spectroscopy (UV-Vis): UV-Visible absorption spectroscopy provides insights into the electronic transitions within the complex. nih.gov The spectra of platinum(II) complexes typically display several types of absorption bands:

Intraligand (IL) Transitions: Occurring at higher energies (in the UV region), these bands correspond to π→π* transitions within the organic ligands. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. rsc.orgias.ac.in

Metal-Centered (d-d) Transitions: These are typically weak absorptions resulting from the excitation of an electron between the d-orbitals of the platinum center. They are often obscured by more intense charge-transfer bands. ias.ac.in

The energy and intensity of these absorptions are sensitive to the ligand environment and provide information on the electronic structure of the complex. researchgate.net

Spectroscopy TypeWavenumber (cm⁻¹) / Wavelength (nm)Assignment
Infrared (IR) 2850 - 3000 cm⁻¹C-H stretching vibrations of the butane ligand.
1450 - 1600 cm⁻¹N-H bending and C-H deformation modes.
450 - 550 cm⁻¹ν(Pt-N) stretching vibrations. acs.org
300 - 350 cm⁻¹ν(Pt-Cl) stretching vibrations. cdnsciencepub.com
UV-Visible < 300 nmIntraligand (IL) π→π* transitions.
320 - 450 nmMetal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands. researchgate.netrsc.org

Catalytic Reactivity of Platinum Butane Systems in Hydrocarbon Processing

N-Butane Hydroisomerization over Platinum-Promoted Catalysts

The synergy between the metallic platinum sites and the acidic support sites is fundamental to the hydroisomerization process. acs.org The platinum sites provide the hydrogenation-dehydrogenation function, while the acid sites are responsible for the skeletal isomerization of the alkene intermediates. nih.govresearchgate.net This bifunctional mechanism allows the reaction to proceed at much higher rates than on a monofunctional acid catalyst, which tends to deactivate rapidly due to coking. mdpi.com The presence of platinum and hydrogen creates active hydrogen atoms that can spill over to the acid sites, hydrogenating and removing carbonaceous deposits, thereby suppressing deactivation. nih.govmdpi.comdntb.gov.ua

The balance between the metal and acid functions is critical. At low platinum loading, the hydrogenation-dehydrogenation step can be rate-limiting, whereas at high platinum loading, the isomerization step on the acid sites becomes the bottleneck. mdpi.comresearchgate.netdntb.gov.ua

Zeolites, such as H-ZSM-5, H-Beta, and H-Mordenite, are widely studied acidic supports for platinum in n-butane isomerization. nih.govcapes.gov.brresearchgate.net Their well-defined pore structures and strong Brønsted acidity make them effective for this transformation. acs.orgsoton.ac.uk The addition of platinum to H-form zeolites significantly enhances both the conversion of n-butane and the selectivity towards the desired isobutane (B21531) product. capes.gov.brresearchgate.net

The catalytic performance is highly dependent on the type of zeolite used. For instance, at 300°C, Pt/H-Beta zeolite can show significantly higher selectivity to isobutane compared to Pt/H-Mordenite at similar conversion levels. capes.gov.br However, zeolites like H-Mordenite can be prone to deactivation by coking, especially at higher temperatures. capes.gov.br The method of platinum incorporation, such as ion exchange or impregnation, as well as subsequent calcination and reduction conditions, are crucial factors that influence the final metal distribution and particle size, thereby affecting the catalyst's activity and selectivity. acs.org

Sulfated zirconium oxide (SZO) is a solid superacid, meaning it possesses an acid strength greater than that of 100% sulfuric acid. This high acidity makes it a very active catalyst for alkane isomerization, even at relatively low temperatures. mpg.de When promoted with platinum, SZO becomes a highly effective bifunctional catalyst for n-butane hydroisomerization. nih.govrsc.org The platinum not only provides the dehydrogenation-hydrogenation function but also helps to stabilize the catalyst against rapid deactivation, which is a common issue with pure SZO. mpg.deresearchgate.net

The interaction between platinum and the sulfated support is complex. Direct impregnation of platinum onto SZO can sometimes be less effective because of interactions between platinum and sulfur. nih.govmdpi.com A more effective approach is often the mechanical mixing of Pt/Al₂O₃ with SZO. nih.govmdpi.com This method keeps the platinum and the superacid sites separate, allowing each to perform its function optimally while still benefiting from the spillover of hydrogen from the platinum to the SZO to inhibit coke formation. mdpi.com

A newer class of materials involves supporting heteropolyacids (HPAs), such as silicotungstic acid (HSiW), on high-surface-area supports like metal-organic frameworks (MOFs). acs.org The MOF UiO-66, a zirconium-based framework, is a promising support due to its high surface area and thermal stability. acs.org Impregnating this support with an HPA creates strong acid sites, and the subsequent addition of platinum results in a potent bifunctional catalyst. acs.org

For example, a 0.5% Pt/70% HSiW/UiO-66 catalyst has demonstrated high activity and stability in n-butane hydroisomerization. In one study, this catalyst achieved an n-butane conversion of 56.8% with an isobutane selectivity of 74% after 7 hours on stream. acs.org The proper dispersion of platinum nanoparticles within the catalyst structure is crucial for the bifunctional mechanism to operate effectively. acs.org

The size and dispersion of platinum particles on the support material have a significant impact on the catalyst's performance. Generally, smaller platinum particles, corresponding to higher dispersion, lead to higher stationary catalytic activity. mdpi.comresearchgate.net This is often because a larger number of platinum atoms are exposed and available to catalyze the dehydrogenation/hydrogenation reactions.

A study comparing platinum directly impregnated on a Cs₂.₅H₀.₅PW₁₂O₄₀ heteropolyacid with a mechanical mixture of Pt/Al₂O₃ and the heteropolyacid found that the latter showed higher activity. mdpi.comresearchgate.net This was attributed to the much smaller platinum particles and better dispersion achieved on the alumina (B75360) support compared to the direct impregnation on the heteropolyacid. mdpi.comresearchgate.net However, there is a trade-off, as some studies have shown that the selectivity for the competing hydrogenolysis reaction (which breaks C-C bonds) increases as the platinum particle size decreases. osti.gov The turnover frequency (TOF) for hydrogenolysis can be much higher than for isomerization on some supports, indicating that the reaction pathway is sensitive to the platinum surface structure. mdpi.com

Table 1: Effect of Pt Dispersion on n-Butane Hydroisomerization at 573 K
CatalystPt Dispersion (%)Pt Particle Size (nm)Conversion (after 5h) (%)Isobutane Selectivity (after 5h) (%)
Pt/Cs₂.₅H₀.₅PW₁₂O₄₀157.645.289.5
Pt/Al₂O₃ + Cs₂.₅H₀.₅PW₁₂O₄₀552.164.892.5

Data sourced from Liu et al., 2009. mdpi.comresearchgate.net

The acidity and structure of the support material are arguably the most critical factors determining the catalyst's effectiveness in n-butane isomerization. The presence of strong acid sites is indispensable for the reaction to occur, as they are required to form the carbenium ion intermediates necessary for skeletal rearrangement. nih.govmdpi.comsoton.ac.uk Catalysts lacking sufficient acidity, such as platinum on pure alumina, show very low conversion. nih.gov

The strength and density of the acid sites influence both activity and selectivity. soton.ac.uk Studies have shown that the rate of n-butane conversion often correlates directly with the quantity of strong acid sites. soton.ac.uk The reaction mechanism itself can be dictated by the acid site density. Monomolecular isomerization pathways, which are generally favored for producing isobutane with fewer byproducts, require single, isolated acid sites. soton.ac.uk In contrast, bimolecular pathways, which can lead to more cracking, require adjacent acid sites. soton.ac.uk

The pore structure of the support, particularly in zeolites, also plays a pivotal role. The shape and size of the pores can exert a shape-selective effect, favoring the formation of the less bulky isobutane over other products and influencing whether the reaction proceeds via a monomolecular or bimolecular mechanism. soton.ac.ukresearchgate.net The introduction of mesoporosity in microporous materials like zeolites can improve isobutane selectivity by facilitating the diffusion of reactants and products. soton.ac.uk

Table 2: Comparison of Different Pt-Bifunctional Catalysts for n-Butane Hydroisomerization at 573 K
CatalystConversion (after 5h) (%)Isobutane Selectivity (after 5h) (%)Main Acid Support Type
Pt/Al₂O₃ + Cs₂.₅H₀.₅PW₁₂O₄₀64.892.5Heteropolyacid
Pt/Al₂O₃ + SO₄²⁻/ZrO₂ (SZ)55.385.5Sulfated Zirconia
Pt/Al₂O₃ + H-ZSM-5 (HZ)35.580.2Zeolite

Data sourced from Liu et al., 2009. nih.gov

Effect of Reaction Conditions (Temperature, Total Pressure, Hydrogen Partial Pressure, Weight Hourly Space Velocity)

The catalytic performance of platinum-based systems in butane (B89635) processing is highly dependent on the interplay of various reaction conditions. Temperature, total pressure, hydrogen partial pressure, and weight hourly space velocity (WHSV) are critical parameters that influence reaction rates, product selectivity, and catalyst stability.

Temperature: Temperature significantly impacts the kinetics of butane conversion. For instance, in the n-butane dehydrogenation over Pt@MFI catalysts, increasing the temperature from 400 °C to 550 °C resulted in a substantial increase in n-butane conversion from 18.5% to 73.8%. mdpi.com This is attributed to the enhanced activation of C-H bonds at higher temperatures. mdpi.com However, elevated temperatures can also promote undesirable side reactions like cracking and coke formation, leading to a decrease in butene selectivity. mdpi.com In n-butane isomerization over platinum-promoted sulfated zirconia alumina, an increase in reaction temperature generally leads to higher product formation rates. nih.govnsf.gov

Total Pressure and Hydrogen Partial Pressure: Hydrogen partial pressure plays a crucial role in regulating the catalyst's activity and selectivity. In the hydroisomerization of n-butane over Pt/Al2O3+Cs2.5H0.5PW12O40, the initial activity decreased with increasing H2 pressure, which is characteristic of a bifunctional mechanism where n-butane is dehydrogenated on platinum sites and then isomerized on acid sites. nih.gov Conversely, hydrogen is also essential for suppressing catalyst deactivation by hydrogenating carbonaceous deposits that form on the catalyst surface. nih.gov Studies on n-butane hydrogenolysis over Pt single crystals have shown that a decrease in H2 pressure below a certain point can lead to the formation of a carbonaceous residue and a subsequent drop in activity. osti.gov The rate of product formation in n-butane isomerization on H-mordenite and Pt/H-mordenite increases with decreasing H2 partial pressure. nsf.gov

Weight Hourly Space Velocity (WHSV): WHSV, which is the ratio of the mass flow rate of the reactant to the mass of the catalyst, influences the contact time between the reactants and the catalyst. Adjusting the WHSV is a method to control conversion levels. mdpi.com For instance, when comparing the stability of different catalysts, the WHSV can be adjusted to achieve similar initial conversion rates, allowing for a more direct comparison of their deactivation behavior. mdpi.com

A summary of the effects of reaction conditions on n-butane conversion is presented in the interactive table below.

N-Butane Hydrogenolysis and Selective C-C Bond Scission

N-butane hydrogenolysis involves the cleavage of carbon-carbon (C-C) bonds in the presence of hydrogen. Platinum catalysts are known for their activity in this reaction, although they are generally less active than some other Group 8-10 metals. mdpi.com However, a key characteristic of platinum is its high selectivity for single hydrogenolysis, meaning it tends to break only one C-C bond per interaction with a reactant molecule. mdpi.com

The hydrogenolysis of n-butane can proceed via two primary pathways: the cleavage of a terminal C-C bond to produce methane (B114726) and propane (B168953), or the cleavage of the central C-C bond to yield two molecules of ethane. mdpi.com The resulting propane from terminal cleavage can undergo further hydrogenolysis to form methane and ethane. mdpi.com On platinum catalysts, the predominant reaction is the splitting of the terminal C-C bond. osti.gov However, the selectivity between central and terminal bond cleavage can be influenced by the catalyst structure and reaction conditions. For instance, on Ir/MgAl2O4 and Ir/SiO2 catalysts, which share similarities with platinum systems, the selectivity for central C-C bond cleavage is highly dependent on the metal particle size. vt.edu

The product distribution from n-butane hydrogenolysis provides insight into the preferred cleavage pathway. The table below illustrates the typical products of terminal and central C-C bond scission.

The hydrogenolysis of n-butane over platinum catalysts is a structure-sensitive reaction. mdpi.comosti.gov This means that the catalytic activity and selectivity are dependent on the physical structure of the platinum surface, such as the crystal facet exposed and the size of the metal particles. mdpi.comvt.edu Research on platinum single crystals has demonstrated that the more open Pt(100) surface is significantly more active for n-butane hydrogenolysis than the close-packed Pt(111) surface. osti.gov This difference in activity highlights the importance of the atomic arrangement of the catalyst surface in facilitating C-C bond cleavage. vt.edu The presence of surface defects like steps and kinks can also play a significant role in the catalytic process. vt.edu

The size of platinum nanoparticles has a direct correlation with their catalytic performance in n-butane hydrogenolysis. Studies on Pt catalysts supported on carbon aerogels have shown that the turnover frequency (TOF) for hydrogenolysis is related to the mean Pt particle size, at least for particles up to 2.7 nm. mdpi.com In some cases, the selectivity for hydrogenolysis increases as the mean Pt particle size decreases. osti.gov For Ir catalysts, which are often studied in parallel with platinum, the activity for n-butane hydrogenolysis increases with particle size up to about 1.4-1.6 nm and then decreases with a further increase in size. acs.org This suggests an optimal particle size exists for maximizing hydrogenolysis activity.

Non-Oxidative Dehydrogenation of N-Butane on Supported Platinum Catalysts

Non-oxidative dehydrogenation of n-butane is an important industrial process for the production of butenes, which are valuable chemical intermediates. mdpi.com This reaction is thermodynamically limited and requires high temperatures (often above 500 °C) to achieve significant conversion. mdpi.comresearchgate.net These high temperatures can also lead to undesirable side reactions, such as cracking and coke formation, which deactivates the catalyst. mdpi.com Platinum-based catalysts are highly effective for this process due to their ability to selectively activate C-H bonds over C-C bonds. nih.gov

To improve the performance and stability of platinum catalysts in n-butane dehydrogenation, various promoters are often incorporated. Boron has emerged as a particularly effective promoter. osti.govresearchgate.net The addition of boron to Pt/SiO2 catalysts has been shown to improve both the catalytic activity (by approximately three-fold) and the stability for the non-oxidative dehydrogenation of n-butane. osti.govacs.org The enhanced performance is attributed to boron's ability to facilitate the migration of alkyl groups from the platinum active sites to tetrahedrally coordinated boron sites. osti.govresearchgate.net This action helps to prevent the accumulation of carbonaceous deposits (coke) on the platinum surface, thereby extending the catalyst's lifetime. nih.govosti.gov

The table below summarizes the effect of boron promotion on Pt/SiO2 catalysts for n-butane dehydrogenation.

Platinum-Catalyzed Reduction of Nitric Oxide by N-Butane in Oxidizing Atmospheres

The selective catalytic reduction (SCR) of nitric oxide (NO) by hydrocarbons, such as n-butane, in the presence of excess oxygen is a significant area of research for controlling nitrogen oxide (NOx) emissions from lean-burn engines. kaist.ac.kr Platinum-based catalysts are particularly effective for this reaction, demonstrating high activity at relatively low temperatures. researchgate.netbibliotekanauki.pl

The mechanism of NO reduction by n-butane over platinum catalysts in an oxidizing environment is complex. One proposed mechanism involves the initial dissociation of NO on the reduced platinum surface to form adsorbed nitrogen and oxygen atoms. researchgate.net The adsorbed nitrogen atoms can then combine to form nitrogen gas (N₂) or react with another NO molecule to produce nitrous oxide (N₂O). researchgate.net The role of the hydrocarbon is then to remove the adsorbed oxygen, thereby regenerating the active sites for further NO dissociation. researchgate.net

Research conducted using a temporal analysis of products (TAP) reactor with a platinum sponge catalyst investigated the reaction between 373 and 723 K. capes.gov.br In the absence of n-butane and oxygen, pulsing NO onto the catalyst resulted in the formation of N₂ and N₂O, consistent with the decomposition mechanism. capes.gov.br However, the introduction of both oxygen and n-butane significantly promoted the reduction of NO. capes.gov.br

A notable increase in nitrogen yield is observed when n-butane is introduced into the reaction system. For instance, at 633 K, the N₂ yield surged to 74% in the presence of n-butane and oxygen, compared to only 6% when only NO was present. capes.gov.br This highlights the critical role of the hydrocarbon in the catalytic cycle.

The function of n-butane in the platinum-catalyzed reduction of NO extends beyond simply creating vacant sites for NO adsorption and dissociation. capes.gov.br Experimental evidence suggests a more direct involvement of the hydrocarbon in the reduction process.

Studies have proposed that the combustion of n-butane on the platinum surface leads to the formation of carbon-containing surface species. capes.gov.br These species are believed to directly react with nitric oxide, contributing to its reduction to N₂. capes.gov.br This indicates a dual role for the hydrocarbon: first, as a reducing agent that keeps the platinum surface active by removing adsorbed oxygen, and second, as a direct participant in the NO reduction through its surface intermediates.

The interaction between the hydrocarbon and the catalyst surface is crucial. The partial oxidation of the hydrocarbon can lead to the formation of various intermediates, such as carboxylates (e.g., acetate, formate), which have been identified on catalyst surfaces. acs.org These partially oxidized hydrocarbon species are then thought to react with adsorbed NOx species (like nitrites and nitrates) to form nitrogen-containing organic intermediates that ultimately decompose to N₂. researchgate.net

The effectiveness of the hydrocarbon is also linked to the state of the platinum sites. Reduced platinum sites are considered active for the reduction of NO. kaist.ac.kr The hydrocarbon, like n-butane, plays a vital role in reducing oxidized platinum sites, especially at higher temperatures, thereby maintaining the catalyst's activity. kaist.ac.kr

Interactive Data Table: N₂ Yield in NO Reduction

ConditionTemperature (K)N₂ Yield (%)
NO alone6336
NO + O₂ + n-butane63374
Data sourced from a study using a TAP reactor on a platinum sponge catalyst. capes.gov.br

Mechanistic Elucidation of Platinum Butane Reaction Pathways

Adsorption and Surface Interactions of Butane (B89635) on Platinum Surfaces

The initial step in any heterogeneous catalytic reaction is the adsorption of the reactant molecules onto the catalyst surface. The nature of this adsorption, whether it is weak physisorption or stronger chemisorption, dictates the subsequent reactivity of the molecule.

The platinum (111) surface is a well-defined, single-crystal face that serves as an ideal model for studying the fundamental aspects of adsorption. The adsorption of n-butane on Pt(111) is a prototypical example of physisorption involving an organic molecule on a metal interface. aps.org Studies using molecular beam techniques, temperature-programmed desorption (TPD), and low-energy electron diffraction (LEED) have provided detailed insights into this process. capes.gov.br

At low surface temperatures (around 98 K) and low coverages, n-butane molecules adsorb in a disordered monolayer, preferring to lie parallel to the Pt(111) surface to maximize their binding energy. capes.gov.br As the surface coverage increases, structural changes occur within the adsorbed layer. Between coverages of 0.14 and 0.20 monolayers (ML), ordered regions develop where the butane molecules maintain their parallel orientation. capes.gov.br Interestingly, the binding energy in this ordered phase is lower than in the disordered phase due to repulsive interactions between the molecules. capes.gov.br

Further increases in coverage lead to the formation of a more densely-packed ordered phase, where experimental results suggest the n-butane molecules tilt away from the surface. capes.gov.br Once this high-coverage ordered phase is saturated, a disordered second layer begins to form. capes.gov.br The molecules in this second layer are highly mobile. capes.gov.br The initial probability of butane trapping on the Pt(111) surface is influenced by the molecule's translational energy and angle of incidence. aip.org Theoretical studies using van der Waals density functional theory (vdW-DF) have been instrumental in calculating adsorption energies and heights, showing good agreement with experimental estimates. aps.orgresearchgate.net

Adsorption Characteristics of n-Butane on Pt(111)
Coverage (ML)Adlayer StructureMolecular OrientationKey Observation
&lt;0.14Disordered MonolayerParallel to surfaceMolecules lie flat to maximize binding energy. capes.gov.br
0.14 - 0.20Ordered Monolayer (Low-density)Parallel to surfaceRepulsive interactions lower the binding energy compared to the disordered phase. capes.gov.br
0.20 - 0.35Ordered Monolayer (High-density)Tilted from surfaceA more densely-packed phase forms. capes.gov.br
&gt;0.35Disordered Second Layer-Molecules in the second layer are highly mobile. capes.gov.br

The chemical state of the platinum surface can be modified by the preadsorption of other species, which in turn significantly affects the adsorption of butane. acs.orgescholarship.orgescholarship.org

Preadsorbed oxygen on the Pt(111) surface can introduce new adsorption sites. researchgate.net The presence of surface oxygen is a key factor in catalytic combustion and oxidation reactions, where it can either promote or poison the reaction depending on its concentration and state. jst.go.jpkit.eduacs.org For instance, in the context of catalytic combustion of butane, a detailed surface reaction mechanism is necessary to understand the interplay between butane and oxygen on the platinum surface. jst.go.jppku.edu.cnresearchgate.net

Preadsorbed deuterium (B1214612) (an isotope of hydrogen) has been shown to interact repulsively with adsorbed hydrocarbons on Pt(111), leading to a decrease in their desorption temperature. researchgate.net Studies on the coadsorption of hydrogen and 1,3-butadiene (B125203) (a C4 hydrocarbon like butane) show that preadsorbed hydrogen adatoms can block chemisorption sites. princeton.edu This site-blocking effect is often stoichiometric, with each hydrogen atom effectively removing one site for hydrocarbon adsorption without significantly altering the adsorption energy on the remaining available sites. princeton.edu This principle is broadly applicable to understanding how hydrogen coadsorption impacts hydrocarbon chemistry on transition metal surfaces. princeton.edu

Effects of Surface Pre-treatment on Butane Adsorption on Pt(111)
Preadsorbed SpeciesObserved Effect on Butane InteractionReference
OxygenCan introduce new adsorption sites and is a key reactant in combustion. researchgate.netjst.go.jp researchgate.netjst.go.jp
Deuterium/HydrogenExerts a repulsive interaction, lowering hydrocarbon desorption temperature. Blocks chemisorption sites. researchgate.netprinceton.edu researchgate.netprinceton.edu

C-H Bond Activation Mechanisms Catalyzed by Platinum Complexes

The cleavage of the strong carbon-hydrogen (C-H) bond is often the rate-limiting step in the conversion of alkanes into more valuable products. Platinum complexes are particularly adept at mediating this transformation under relatively mild conditions. acs.org

A primary mechanism for C-H bond activation by platinum(II) complexes is oxidative addition. rutgers.edulibretexts.org In this pathway, the platinum center inserts into the C-H bond, breaking it and forming new platinum-carbon (alkyl) and platinum-hydrogen (hydride) bonds. This process involves an increase in the formal oxidation state of the metal from +2 to +4, resulting in a Pt(IV) alkyl hydride intermediate. rutgers.edursc.org

The reaction is believed to proceed through an initial, weakly bound σ-alkane complex, where the C-H bond coordinates to the vacant site on the Pt(II) center. acs.orgpnas.org This coordination facilitates the cleavage of the C-H bond. acs.org The formation of relatively strong Pt-H and Pt-C bonds provides the thermodynamic driving force for the reaction. acs.org While the mechanism has been debated, with electrophilic substitution proposed as an alternative, considerable experimental and computational evidence supports the oxidative addition pathway for many Pt(II) systems. rutgers.eduicp.ac.ru Stable Pt(IV) alkyl hydrides have been isolated, providing direct evidence that oxidative addition of C-H bonds to Pt(II) is a viable pathway for alkane activation. rutgers.edu

Studies using specific platinum complexes have shown that the rate-determining step can be the initial coordination of the alkane to the platinum center to form the σ-complex. pnas.orgcaltech.edu Following the oxidative cleavage to the Pt(IV) intermediate, subsequent steps like reductive coupling and elimination lead to the final products. pnas.org

Isomerization Mechanisms and Intermediate Formation

The skeletal isomerization of n-butane to isobutane (B21531) is a crucial industrial process for producing high-octane gasoline components. This reaction is typically catalyzed by bifunctional catalysts that possess both metal and acid sites. nih.gov

In bifunctional catalysis, platinum serves as the hydrogenation-dehydrogenation function, while acid sites on a support material (like zeolites or chlorided alumina) provide the isomerization function. nih.govmdpi.com The accepted mechanism for n-butane isomerization on these catalysts often involves a monomolecular pathway, particularly at higher temperatures. mdpi.comscispace.com

The process begins with the dehydrogenation of n-butane on the platinum sites to form butene isomers. nih.gov These olefinic intermediates then migrate to the acid sites (Brønsted acid sites) on the support, where they are protonated to form a secondary carbenium ion. mdpi.com The skeletal rearrangement of this carbenium ion is the key isomerization step. However, the classical monomolecular pathway for longer alkanes, which proceeds through a protonated cyclopropane (B1198618) intermediate, is considered less favorable for butane because it would lead to a high-energy primary carbenium ion upon ring-opening. nsf.gov

Despite this, mechanistic studies using isotopically labeled n-butane have shown that a monomolecular pathway can prevail, especially under conditions where the concentration of butene intermediates is low. nsf.gov The presence of platinum and hydrogen helps maintain a low olefin concentration, thus favoring the monomolecular route and suppressing bimolecular pathways that lead to undesired cracking products (propane and pentanes). scispace.comnsf.gov High selectivity to isobutane is often indicative of a dominant monomolecular mechanism. rsc.org The strength and density of the acid sites are critical factors influencing the catalyst's activity and selectivity in this process. acs.org

Bimolecular Disproportionation Mechanisms

In the isomerization of n-butane over acidic catalysts, two primary pathways are considered: monomolecular and bimolecular. While the monomolecular pathway is energetically challenging for butane, the bimolecular mechanism is often cited, particularly for catalysts containing platinum. nsf.govntnu.no This pathway involves the formation of larger intermediates that subsequently crack to produce a range of products, including the disproportionation products propane (B168953) and pentane, which cannot be formed through a simple monomolecular isomerization. nsf.gov

The bimolecular mechanism is initiated by the dehydrogenation of n-butane on a platinum site to form butene. ntnu.no This olefinic intermediate is then protonated by an acid site on the catalyst support to form a butyl carbenium ion. This carbenium ion can then react with another butene molecule (formed via dehydrogenation) to create a C₈ carbenium ion intermediate. mdpi.com This C₈ intermediate can then undergo skeletal isomerization and subsequent cracking (β-scission). researchgate.net Uneven scission of this C₈ intermediate leads to the formation of disproportionation products such as propane and pentane. mdpi.com The presence of these products in the output stream is strong evidence for the operation of a bimolecular pathway. nsf.gov

The relative contribution of the bimolecular pathway is influenced by reaction conditions. It is favored at lower temperatures (below 250°C) and higher partial pressures of butane, which increases the likelihood of the necessary intermolecular collisions. mdpi.com

Hydrogenation-Dehydrogenation Functionality of Platinum Sites

Platinum's role in butane reactions, particularly in hydroisomerization and reforming, is often part of a bifunctional catalytic system. mdpi.comingentaconnect.com In these systems, the catalyst possesses both metallic sites (platinum) and acidic sites (often on a support like alumina (B75360) or a zeolite). mdpi.comresearchgate.net Platinum's primary role is to provide a hydrogenation-dehydrogenation function. mdpi.comingentaconnect.comrsc.org

The reaction mechanism proceeds as follows:

Dehydrogenation : n-butane is first dehydrogenated on a platinum metallic site to form an olefinic intermediate, such as butene. ntnu.no

Isomerization on Acid Sites : This butene molecule then migrates to an adjacent acid site on the support, where it is protonated to a carbenium ion and undergoes skeletal isomerization to a branched carbenium ion. researchgate.netdntb.gov.ua

Hydrogenation : The branched carbenium ion is deprotonated back to a branched olefin (isobutene), which then migrates back to a platinum site where it is hydrogenated to form the final isobutane product. ntnu.no

Spatio-temporal Evolution of Reaction Intermediates

The evolution of reaction intermediates on the catalyst surface is a dynamic process that occurs over both space and time. Studies combining experimental techniques with kinetic Monte Carlo (kMC) simulations provide insight into these phenomena. For instance, in butane dehydrogenation, the surface coverage of different species changes as the reaction proceeds. mdpi.com

The spatial distribution of these intermediates is not uniform. The reaction can initiate at specific active sites and then propagate across the surface. Over time, a sequence of steps unfolds:

Initiation : Formation of the first reactive intermediates. researchgate.net

Olefin Production : A period of maximum olefin yield. researchgate.net

Deactivation : The gradual buildup of strongly adsorbed species, such as coke precursors, which block active sites and lead to a decline in activity. researchgate.net

The temporal profile of product formation shows that olefins like butene are intermediates in the kinetic scheme, with their concentration peaking at a specific reaction time before declining as they are either converted to other products or contribute to coke formation. researchgate.net

Heterogeneous Catalytic Ignition of N-Butane/Air Mixtures on Platinum

The ignition of n-butane/air mixtures on a platinum surface is a complex process involving surface reactions that generate heat. When the rate of heat generation exceeds the rate of heat loss, a rapid temperature increase, known as ignition, occurs. researchgate.net This process is characterized by several key parameters, including induction periods and critical ignition temperatures.

Determination of Overall Kinetic Parameters and Activation Energies

For lean to stoichiometric n-butane-air mixtures, the activation energy for the ignition process shows little significant variation with fuel concentration or total pressure. researchgate.net However, values can differ based on the model used for calculation. Studies have reported activation energies for the catalytic combustion of n-butane on platinum in the range of 93 to 110 kJ/mol. lew.ro

Pressure (kPa)n-butane (% in air)Activation Energy (Ea) from Induction Period (kJ/mol)Activation Energy (Ea) from Heat Release Rate (kJ/mol)
1001.7109 ± 10110 ± 1
1002.0108 ± 7109 ± 1
1002.3103 ± 5107 ± 1
1002.5103 ± 5107 ± 1
502.5102 ± 8105 ± 1
202.5102 ± 10102 ± 1

Data sourced from research on n-butane/air mixtures on platinum. researchgate.netresearchgate.net

Analysis of Induction Periods and Ignition/Extinction Temperatures

Experimental studies under strict isothermal conditions have shown that for n-butane/air mixtures on platinum, the extinction temperatures are consistently lower than the ignition temperatures. researchgate.net The ignition temperature itself is dependent on the mixture composition and pressure; it tends to decrease with increasing pressure and decreasing fuel concentration in lean mixtures. lew.roresearchgate.netosti.gov

Pressure (kPa)n-butane (% in air)Ignition Temperature (K)Extinction Temperature (K)
1001.7708693
1002.0718704
1002.3728714
1002.5738724
502.5720706
202.5688675

Data sourced from experimental measurements for n-butane/air mixtures on platinum. researchgate.net

Deactivation Mechanisms of Platinum Catalysts in Butane Reactions

Catalyst deactivation is a critical issue in industrial hydrocarbon processes, leading to a loss of activity and/or selectivity over time. For platinum catalysts in butane reactions, the primary deactivation mechanisms are coke formation and sintering. mdpi.comacs.orgscispace.com

Coking (Fouling): Coking is the deposition of carbonaceous residues on the catalyst surface. scispace.com In butane dehydrogenation, high temperatures promote side reactions, including excessive dehydrogenation, that lead to coke. mdpi.com Butadiene, an intermediate in the dehydrogenation process, is a known coke precursor. escholarship.org The deposited coke can physically block the active platinum sites and the pores of the catalyst support, restricting reactant access. gla.ac.ukresearchgate.net The addition of promoters like tin (Sn) to platinum can suppress coke formation by modifying the electronic properties of the platinum and reducing the adsorption strength of coke precursors. escholarship.org

Sintering (Thermal Degradation): Sintering involves the agglomeration of small platinum nanoparticles into larger ones at high reaction temperatures. diva-portal.orgca.gov This process leads to a decrease in the active metal surface area and, consequently, a loss of catalytic activity. ca.gov The stability of platinum particles against sintering is a significant challenge, especially under the harsh conditions required for alkane dehydrogenation. mdpi.com Modifying the catalyst support or adding promoters can help stabilize the platinum particles and inhibit sintering. mdpi.comacs.org

Other deactivation mechanisms include poisoning by impurities in the feed stream (like sulfur or silicon compounds) and, in some cases, solid-state reactions between the platinum and the support material. scispace.comresearchgate.netdiva-portal.org

Formation and Impact of Carbonaceous Deposits

In the catalytic processing of butane over platinum-based catalysts, the formation of carbonaceous deposits, commonly referred to as coke, is a significant factor leading to catalyst deactivation. The process is initiated by the strong dehydrogenation capability of platinum, which, while essential for the desired reaction, can also lead to excessive dehydrogenation of butane and its intermediate products. oaepublish.comntnu.no This excessive dehydrogenation is a critical first step in coke formation, occurring on both the metallic platinum sites and the catalyst support. oaepublish.com

The mechanism involves a series of complex surface reactions. Initially, butane molecules undergo dehydrogenation on active platinum sites to form butenes and butadiene. researchgate.net These unsaturated intermediates, particularly the more reactive ones, can remain adsorbed on the catalyst surface. Here, they undergo further dehydrogenation and polymerization or condensation reactions, leading to the formation of larger, polycyclic aromatic hydrocarbons. ijcce.ac.ir These larger molecules are the primary constituents of coke. The process can be visualized as a gradual transformation of adsorbed hydrocarbons from aliphatic to aromatic and eventually to pre-graphitic structures. ntnu.noresearchgate.net

Coke can be deposited in several locations on the catalyst, including directly on the platinum metal particles, on the support material (e.g., alumina), and at the interface between the metal and the support. ntnu.noresearchgate.net The deposition on the active platinum sites directly blocks the sites required for the butane conversion reaction, leading to a rapid loss of catalytic activity. ijcce.ac.ir Concurrently, the accumulation of coke on the support and within the catalyst's porous structure can block pores, restricting the access of reactant molecules to the active sites and hindering the diffusion of products away from them. ijcce.ac.ir This pore blockage is a major contributor to catalyst deactivation, especially in reactions limited by diffusion. High process temperatures, which are thermodynamically favorable for butane dehydrogenation, unfortunately also accelerate the rates of these coke-forming side reactions. mdpi.com

Research has quantified the extent of coke formation and the effect of catalyst composition. The addition of promoters can significantly alter the amount of coke deposited. For instance, in n-butane dehydrogenation, modifying a Pt@MFI catalyst with tin (Sn) has been shown to substantially reduce coke formation compared to the unpromoted catalyst or catalysts promoted with zinc (Zn) or gallium (Ga). mdpi.com

Table 1: Coke Content on Promoted Pt@MFI Catalysts After 23 Hours of n-Butane Dehydrogenation mdpi.com
CatalystCoke Content (wt%)
Pt@MFI1.7
PtSn@MFI0.6
PtZn@MFI1.2
PtGa@MFI1.4
Table 2: Quantitative Coke Analysis by TGA on Pt/Al₂O₃ Catalysts mpg.de
CatalystCoke Content (wt%)
Pt/Al₂O₃3.18
Pt-Sn/Al₂O₃1.90

The impact of these deposits is a progressive decline in catalyst performance, characterized by reduced conversion rates and altered selectivity, necessitating periodic and costly regeneration procedures to burn off the accumulated coke. oaepublish.com

Role of Hydrogen Spillover in Suppressing Catalyst Deactivation

Hydrogen spillover is a crucial phenomenon that can significantly mitigate the deactivation of platinum catalysts caused by coke deposition. oaepublish.com The process begins with the dissociative chemisorption of molecular hydrogen (H₂) on the active platinum metal sites, breaking the H-H bond to form highly reactive atomic hydrogen species (H*). researchgate.netlightsources.org These active hydrogen atoms are not confined to the platinum surface; they can migrate or "spill over" from the metal particles onto the catalyst support material, such as alumina. researchgate.netlightsources.orgacs.org

Once on the support, these mobile hydrogen species play a vital role in catalyst maintenance. Their primary function is to hydrogenate the coke precursors and even the more refractory, already-formed carbonaceous deposits. acs.orgconicet.gov.ar By reacting with the unsaturated hydrocarbon species that lead to coke, the spilled-over hydrogen effectively removes them from the surface before they can polymerize into larger, deactivating structures. ijcce.ac.ir This "cleaning" action helps to keep the active sites and the catalyst pores free from obstruction, thereby preserving catalytic activity and stability over longer periods.

The effectiveness of hydrogen spillover is often enhanced by the presence of a hydrogen co-feed in the reactant stream. oaepublish.com The continuous supply of H₂ ensures a steady generation of atomic hydrogen on the platinum sites, promoting a constant spillover effect that actively combats coke formation. oaepublish.comacs.org Studies have demonstrated that co-feeding hydrogen suppresses catalyst deactivation and can result in coke precursors having a higher hydrogen-to-carbon ratio, indicating a lower degree of dehydrogenation and polymerization. oaepublish.com

Computational and Theoretical Investigations of Platinum Butane Interactions

Density Functional Theory (DFT) Calculations for Understanding Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex interactions between butane (B89635) and platinum catalysts at an atomic level. These calculations provide valuable insights into the energetics of various reaction steps, which are crucial for understanding and optimizing catalytic processes like dehydrogenation and isomerization.

Adsorption Geometries and Energies of Butane on Platinum Surfaces

The initial step in any heterogeneous catalytic reaction is the adsorption of the reactant molecule onto the catalyst surface. DFT calculations have been employed to determine the most stable adsorption geometries and corresponding energies for butane on different platinum surfaces. Studies have shown that n-butane physisorbs on the Pt(111) surface with adsorption energies influenced by van der Waals forces. researchgate.netosaka-u.ac.jp The use of dispersion-corrected DFT methods, such as vdW-DF, has been crucial in accurately predicting these energies. researchgate.net For instance, the adsorption energy of n-butane on Pt(111) has been calculated to be in the range of -15.6 kJ mol⁻¹, which shows good agreement with experimental data. nih.gov

The specific geometry of the platinum surface also plays a significant role. Stepped surfaces, like Pt(211), have been shown to be more favorable for alkane adsorption compared to flat surfaces like Pt(111). mdpi.com This is attributed to the presence of low-coordination platinum atoms at the step edges, which act as more reactive sites.

SurfaceAdsorption Energy (kJ/mol)Reference
Pt(111)-15.6 nih.gov

Transition State Analysis and Activation Energy Barriers for Key Elementary Steps

Following adsorption, butane undergoes a series of elementary steps, including C-H and C-C bond activation. DFT is instrumental in identifying the transition states and calculating the activation energy barriers for these crucial steps. For the dehydrogenation of n-butane on Pt(111), the initial C-H bond cleavage is often considered the rate-determining step. acs.org DFT calculations have revealed that the activation barriers for the deprotonation of butane are moderate, falling within the range of 0.54 eV to 0.69 eV. researchgate.net

The presence of surface coverage can also influence these activation barriers. DFT studies have shown a relationship between n-butane coverage on the Pt surface and the activation barrier for the first C-H bond cleavage. researchgate.net Furthermore, stepped platinum surfaces exhibit lower activation energy barriers for C-H bond activation compared to flat surfaces, highlighting their enhanced catalytic activity. mdpi.comkit.edu For instance, the energy barriers for propane (B168953) adsorption and subsequent C-H activation are significantly lower on Pt(211) (0.25–0.35 eV) compared to Pt(111) (0.65–0.75 eV). mdpi.com

Reaction StepSurfaceActivation Energy (eV)Reference
Butane DeprotonationGraphene Vacancy0.54 - 0.69 researchgate.net
Propane C-H ActivationPt(111)0.65 - 0.75 mdpi.com
Propane C-H ActivationPt(211)0.25 - 0.35 mdpi.com

Electronic Structure Properties of Platinum Active Sites

The catalytic activity of platinum is intrinsically linked to its electronic structure, particularly the d-band center. osti.gov DFT calculations allow for the investigation of the electronic properties of platinum active sites and how they are influenced by factors such as the support material and the presence of promoters. researchgate.netd-nb.info Alloying platinum with other metals can modify the d-band center, which in turn affects the binding strength of adsorbates. osti.gov For instance, in Pt-V alloys, the presence of vanadium shifts the d-band center of platinum away from the Fermi level, leading to a decrease in the binding strength of hydrocarbon intermediates. osti.gov This electronic modification can enhance selectivity by making the desorption of desired products more favorable than further dehydrogenation or coking. osti.gov

Studies have also shown that the electronic properties of platinum nanoparticles can be influenced by the support material. researchgate.net For example, platinum supported on carbon materials can exhibit higher electron density at the active sites compared to oxide supports, leading to improved selectivity in butane dehydrogenation. researchgate.net The unique electronic states and coordination environments of single-atom platinum catalysts also play a crucial role in their catalytic performance. nih.gov

Quantum Chemical Modeling of Platinum-Mediated C-H and C-C Bond Activation

Quantum chemical modeling provides a detailed understanding of the fundamental mechanisms of C-H and C-C bond activation, which are the primary steps in butane transformation. These models can elucidate the nature of the transition states and the electronic rearrangements that occur during these bond-breaking events.

Theoretical studies have investigated the activation of alkane C-H and C-C bonds by transition metals, including platinum. acs.org For the reaction of a single platinum atom with propane, calculations show that C-H bond activation is kinetically favored over C-C bond activation. mdpi.com The activation of C-H bonds can proceed through different pathways, such as σ-bond metathesis or oxidative addition/reductive elimination, depending on the specific platinum complex and the type of C-H bond (sp² vs. sp³). researchgate.net

In the context of butane dehydrogenation on platinum surfaces, the initial C-H bond cleavage is a critical step. acs.org Quantum chemical calculations, often as part of a larger DFT framework, help to map out the potential energy surface for this reaction, identifying the minimum energy pathways and the associated energy barriers. mdpi.com These models have also been used to study the subsequent C-C bond cleavage, which can lead to the formation of undesirable byproducts. acs.org

Kinetic Modeling and Microkinetic Simulations of Butane Transformations

A detailed microkinetic analysis of n-butane dehydrogenation on platinum has been performed, considering a vast network of elementary steps. acs.org This analysis helps to identify the rate-limiting steps and to understand how reaction conditions, such as the presence of co-fed hydrogen, affect the catalytic activity and selectivity. acs.org For example, in the absence of hydrogen, high coverages of coke precursors can lead to low catalytic activity. acs.org

Application of Langmuir-Hinshelwood Mechanisms

The Langmuir-Hinshelwood (L-H) mechanism is a widely used framework for describing surface-catalyzed reactions, including the transformation of butane on platinum. wikipedia.orgnrel.gov This model assumes that reactants adsorb onto the catalyst surface before reacting. wikipedia.org

The kinetics of n-butane dehydrogenation to butenes and subsequently to 1,3-butadiene (B125203) on isolated platinum sites have been shown to follow a Langmuir-Hinshelwood dependence on the partial pressures of n-butane and 1-butene, respectively. escholarship.org Similarly, a Langmuir-Hinshelwood kinetic model has been developed to describe the hydrogenolysis of butane over a Pt-Ir/Al₂O₃/ZSM-5 catalyst. acs.org This model, with parameters optimized against experimental data, can be used to predict reactor performance under various operating conditions. acs.org

Theoretical Prediction of Ligand Effects on Platinum Reactivity and Selectivity

Computational and theoretical chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate ways in which ligands modulate the catalytic activity and selectivity of platinum centers in reactions with alkanes like butane. acs.orgacs.org These theoretical investigations allow for a systematic exploration of electronic and steric effects, providing predictive insights that guide the rational design of more efficient catalysts. rsc.orgsfasu.edu By modeling reaction pathways and transition states, researchers can forecast how specific ligand modifications will influence the crucial step of C-H bond activation, which is often the rate-limiting step in butane functionalization. acs.org

Theoretical studies have established that the electronic properties of ligands directly impact the reactivity of the platinum(II) center. Ligands are broadly categorized based on their electron-donating or electron-withdrawing capabilities.

Electron-Withdrawing Ligands : These ligands increase the electrophilicity of the platinum center. Computational models suggest that a more electrophilic (electron-deficient) platinum atom is more reactive toward C-H bond cleavage. sfasu.edu For instance, studies on catalysts like [bpymPtCl2] (where bpym is bipyrimidine) in acidic media show that in-situ protonation of the ligand enhances the platinum center's reactivity. sfasu.edu Theoretical models can simulate this effect, predicting lower activation barriers for C-H activation.

Electron-Donating Ligands : Conversely, ligands that are strong electron donors can also influence the reaction mechanism. Computational work indicates that more electron-rich platinum centers may favor different, sometimes stepwise, mechanistic pathways for protonolysis and C-H activation. caltech.edu

The trans effect and the related trans influence are critical concepts in understanding the reactivity of square-planar platinum(II) complexes, and they are extensively modeled computationally. caltech.eduresearchgate.net

The trans influence refers to the thermodynamic effect of a ligand on the length and strength of the bond trans (opposite) to it. DFT calculations can precisely predict these structural changes. For example, a strong σ-donating ligand is predicted to lengthen the Pt-X bond opposite to it. researchgate.netresearchgate.net

The kinetic trans effect describes the influence of a ligand on the rate of substitution of the ligand opposite to it. Computational studies correlate a ligand's kinetic trans effect with its σ-donation and π-back-donation capabilities. researchgate.net Ligands with strong π-back-donation abilities (e.g., ethylene) are predicted to stabilize the five-coordinate transition states typical in associative substitution mechanisms. researchgate.net In the context of butane activation, a ligand with a strong trans effect can labilize the site opposite to it, facilitating the coordination of the butane molecule and subsequent C-H bond cleavage. rutgers.edu

Beyond purely electronic effects, the steric bulk of a ligand plays a defining role in both the reactivity and selectivity of a platinum catalyst.

Controlling Access : DFT calculations can model how bulky ligands, such as large phosphines (e.g., P(tBu)3), sterically hinder the approach of substrates to the platinum center. nih.gov This can prevent unwanted side reactions or decomposition pathways.

Influencing Selectivity : Steric interactions can dictate the regioselectivity of C-H bond activation. By creating a specific steric environment, ligands can favor the activation of a particular C-H bond in the butane molecule (e.g., primary vs. secondary) over others.

Stabilizing Intermediates : The steric profile of a ligand can also control the coordination geometry of intermediates. DFT studies have shown that the degree of η¹ versus η² coordination of a substrate can be controlled by the steric bulk of the surrounding ligands, which in turn affects the subsequent reaction steps. rsc.orgcsic.es

The following table summarizes the predicted effects of different ligand characteristics on the reactivity of platinum centers towards alkanes, based on computational findings.

Future Directions and Emerging Research Areas in Platinum Butane Chemistry

Application of Advanced In Situ and Operando Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the precise mechanism of a catalytic reaction is fundamental to improving catalyst design and process efficiency. Traditional characterization techniques, which analyze catalysts before or after a reaction, often fail to capture the dynamic nature of the catalyst's active sites under actual operating conditions. To bridge this gap, advanced in situ (under reaction conditions) and operando (while operating and measuring catalytic activity) spectroscopic techniques are being increasingly applied to study platinum-catalyzed butane (B89635) functionalization in real-time.

These powerful methods provide a direct window into the catalyst's structure, the nature of surface intermediates, and the reaction pathways as they occur. By correlating the catalyst's state with its activity and selectivity, researchers can gain unprecedented insights into the reaction mechanism.

Key Spectroscopic Techniques and Their Applications:

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): Operando DRIFTS is a vital tool for identifying molecules adsorbed on the surface of a catalyst during a reaction. In the context of butane functionalization, this technique can detect the presence of butane, butene isomers, butadiene, and potential coke precursors on the platinum surface. By combining DRIFTS with online product analysis (e.g., gas chromatography), researchers can correlate the appearance and disappearance of specific surface species with the formation of products, helping to map out the reaction network. For instance, in studies on similar light alkane dehydrogenation over platinum-based catalysts, operando DRIFTS has been used to investigate the nature of the active platinum species and to observe catalyst poisoning by coke formation in real-time.

X-ray Absorption Spectroscopy (XAS): XAS, typically performed at synchrotron facilities, is a powerful element-specific technique that provides detailed information about the electronic and local atomic structure of the platinum catalyst. It is composed of two main regions:

X-ray Absorption Near Edge Structure (XANES): This region is sensitive to the oxidation state and coordination geometry of the platinum atoms. In situ XANES can track changes in the electronic state of platinum—for example, whether it is in a metallic or oxidized state—as the reaction conditions (temperature, gas composition) are varied. This is crucial for identifying the true active state of the catalyst.

Extended X-ray Absorption Fine Structure (EXAFS): This region provides information about the local atomic environment of the platinum atoms, including coordination numbers and bond distances to neighboring atoms (e.g., Pt-Pt, Pt-support, Pt-promoter). In situ EXAFS studies have been instrumental in observing the dynamic restructuring of platinum nanoparticles, such as the formation of small platinum clusters from atomically dispersed species or changes in particle shape, during a catalytic reaction.

Raman Spectroscopy: In situ Raman spectroscopy is particularly useful for characterizing the nature of carbonaceous deposits (coke) that form on catalysts during hydrocarbon processing reactions. Different forms of carbon have distinct Raman signatures, allowing researchers to study the mechanism of coke formation and its impact on catalyst deactivation.

The application of these techniques, often in combination, allows for a comprehensive, time-resolved picture of the catalyst at work. For example, a study might simultaneously use DRIFTS to monitor surface intermediates, XAS to track the oxidation state and structure of platinum sites, and mass spectrometry to measure product formation. This multi-technique approach is essential for unraveling the complex reaction mechanisms of butane functionalization, including the initial C-H bond activation, subsequent dehydrogenation steps, isomerization pathways, and the processes leading to catalyst deactivation. This fundamental knowledge is critical for the rational design of the next generation of more robust and efficient platinum catalysts.

Spectroscopic TechniqueInformation ProvidedApplication in Butane-Platinum Chemistry
Operando DRIFTS Identification of surface-adsorbed species and reaction intermediates.Real-time monitoring of butane, butenes, and coke precursors on the catalyst surface to elucidate reaction pathways.
In Situ XANES Oxidation state and coordination geometry of platinum atoms.Determining the electronic state of the active platinum sites under reaction conditions.
In Situ EXAFS Local atomic structure (coordination numbers, bond distances).Observing dynamic changes in platinum particle size, shape, and interaction with supports or promoters during catalysis.
In Situ Raman Spectroscopy Vibrational modes of molecules, particularly useful for carbon structures.Characterizing the formation and nature of coke deposits, providing insight into deactivation mechanisms.

Q & A

Basic: What experimental methods are used to synthesize butane-platinum(2+) complexes, and how are they optimized for reproducibility?

Synthesis typically involves ligand exchange reactions or oxidative addition of butane to platinum precursors (e.g., PtCl₂). Optimization requires controlling reaction conditions (temperature, solvent polarity, and stoichiometry) and characterizing intermediates via techniques like NMR or IR spectroscopy . Reproducibility is ensured by documenting detailed protocols, including purification steps (e.g., column chromatography) and validation through repeated trials. Raw data (e.g., chromatograms) should be archived in supplementary materials, while processed data (yields, spectral peaks) are reported in the main text .

Basic: How do researchers confirm the structural integrity of butane-platinum(2+) complexes post-synthesis?

Structural confirmation relies on multi-technique validation:

  • X-ray crystallography for bond-length and coordination geometry.
  • Mass spectrometry to verify molecular weight.
  • Elemental analysis to assess purity (>95% is standard).
    Discrepancies in data (e.g., unresolved peaks in NMR) require re-isolation or alternative solvents. Cross-referencing with literature values for analogous platinum complexes is critical .

Advanced: What mechanistic approaches resolve contradictions in catalytic activity data for butane-platinum(2+) systems?

Contradictions often arise from variable reaction conditions or unaccounted intermediates. A systematic approach includes:

  • Kinetic isotope effects to identify rate-determining steps.
  • In situ spectroscopy (e.g., UV-Vis or Raman) to track transient species.
  • Computational modeling (DFT) to compare theoretical vs. experimental activation energies.
    Triangulating these methods reduces ambiguity . For example, discrepancies in turnover frequency (TOF) may stem from solvent coordination effects, which can be tested by varying solvent donor numbers .

Advanced: How can researchers design experiments to probe ligand-exchange dynamics in butane-platinum(2+) complexes?

Experimental design should isolate variables influencing ligand mobility:

  • Variable-temperature NMR to monitor exchange rates.
  • Isotopic labeling (e.g., deuterated butane) to trace ligand pathways.
  • Pressure-dependent studies for gas-phase reactions.
    Controls include using inert atmospheres to prevent oxidation and calibrating instruments (e.g., ensuring NMR probe stability at high temperatures) .

Advanced: What methodologies address conflicting stability data for butane-platinum(2+) complexes under oxidative conditions?

Conflicting stability data often result from uncontrolled oxygen levels or solvent impurities. Solutions include:

  • Accelerated aging tests with controlled O₂ partial pressures.
  • Electrochemical analysis (cyclic voltammetry) to quantify oxidation potentials.
  • Comparative studies using chelating vs. non-chelating counterions.
    Statistical tools (e.g., ANOVA) can identify significant variables, while error margins must be reported for all stability metrics .

Basic: What spectroscopic techniques are most effective for characterizing electronic properties of butane-platinum(2+) complexes?

  • UV-Vis spectroscopy to assess d-d transition energies.
  • XPS for oxidation state confirmation (Pt 4f peaks).
  • EPR for paramagnetic intermediates (if applicable).
    Baseline correction and calibration against known standards (e.g., PtO₂ for XPS) are essential. Data interpretation should reference crystal field theory models .

Advanced: How can computational models improve the interpretation of experimental data for butane-platinum(2+) systems?

DFT or ab initio calculations can:

  • Predict thermodynamic stability of isomers.
  • Simulate spectroscopic signatures (e.g., NMR chemical shifts) for comparison.
  • Identify transition states in catalytic cycles.
    Validation requires benchmarking against experimental data (e.g., matching calculated vs. observed bond lengths within 2% error) .

Basic: What are the best practices for reporting crystallographic data for butane-platinum(2+) complexes?

Follow CIF (Crystallographic Information File) standards:

  • Include R-factors (R1 < 0.05 for high quality).
  • Report thermal ellipsoids and hydrogen atom placement.
  • Deposit data in public repositories (e.g., Cambridge Structural Database).
    Omission of disordered solvent molecules must be explicitly noted .

Advanced: How do steric and electronic effects in butane ligands influence the reactivity of platinum(2+) centers?

Methodological framework:

  • Hammett constants to quantify electronic effects.
  • Tolman cone angles for steric bulk analysis.
  • Catalytic testing (e.g., hydrogenation rates) under standardized conditions.
    Correlations between ligand parameters and activity metrics (TOF, selectivity) should be statistically validated .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing butane-platinum(2+) complexes?

  • Quality-by-Design (QbD) approaches to identify critical process parameters.
  • PAT (Process Analytical Technology) for real-time monitoring (e.g., in-line IR).
  • Robustness testing using Design of Experiments (DoE) software.
    Documentation must specify tolerances for raw material purity and equipment calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.